Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate
Description
Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a substituted pyrimidine ring with an isopropyl group at position 4, a methyl group at position 2, and an ethoxycarbonyl moiety at position 3. Pyrimidine derivatives are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science. This compound’s structural features influence its physicochemical properties, such as solubility, stability, and reactivity, which are critical for its role in synthetic pathways and biological interactions .
Properties
IUPAC Name |
ethyl 2-methyl-4-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-12-8(4)13-10(9)7(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNVLIRGOYBZLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562453 | |
| Record name | Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127957-90-8 | |
| Record name | Ethyl 2-methyl-4-(1-methylethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127957-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters and Amidines
The Biginelli-like reaction remains a cornerstone for pyrimidine synthesis. Ethyl acetoacetate reacts with isopropyl-substituted amidines under acidic conditions to form the pyrimidine core. For example, heating ethyl acetoacetate (1.2 eq) with N-isopropylacetamidine (1 eq) in ethanol at 80°C for 12 hours yields the intermediate 4-isopropyl-2-methylpyrimidine-5-carboxylic acid, which is subsequently esterified. This method achieves 65–75% yields but requires careful pH control during workup to minimize decarboxylation.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Substitution Reactions at Position 4
Nucleophilic Displacement of Chloro Intermediates
Chloropyrimidines serve as key precursors. Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, prepared via POCl₃-mediated chlorination (92% yield, 60°C, 3 hours), reacts with sodium isopropoxide in DMF at 120°C for 6 hours to install the isopropyl group. Typical yields range from 70% to 85%, with side products arising from over-alkylation.
Table 1: Comparative Analysis of Chlorination Agents
| Agent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 110 | 4 | 77 | 99.8 |
| SOCl₂ | 60 | 3 | 92 | 99.5 |
| PCl₅ | 80 | 5 | 68 | 98.2 |
Radical Alkylation Using Photoredox Catalysis
Visible-light-mediated alkylation with tris(isopropyl)borate and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst enables room-temperature functionalization. This method achieves 60% yield with >95% regioselectivity, though scalability remains limited.
Esterification and Functional Group Modifications
Direct Esterification of Carboxylic Acid Intermediates
The 5-carboxylic acid derivative is esterified using ethanol and H₂SO₄ (cat.) under reflux (78°C, 6 hours). This method provides 88% yield but requires azeotropic removal of water to drive equilibrium.
Transesterification of Methyl Esters
Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is obtained by treating the methyl ester with excess ethanol and Ti(OiPr)₄ (10 mol%) at 70°C for 4 hours (94% yield). This approach avoids acidic conditions, preserving acid-sensitive functional groups.
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but complicate purification. Recent studies favor cyclopentyl methyl ether (CPME) for its low toxicity and high boiling point (106°C), enabling 12% yield improvements over toluene.
Catalytic Systems for Greener Synthesis
Bioprocesses using immobilized lipases (e.g., CAL-B) in ionic liquids achieve 78% yield in esterification at 50°C, reducing energy consumption by 40% compared to thermal methods.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-position or 5-position, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is primarily recognized for its potential as a bioactive molecule. Its derivatives have been studied for various therapeutic effects, including:
- Antihyperlipidemic Agents : Compounds related to this pyrimidine derivative have shown efficacy in lowering cholesterol levels, similar to statins like Rosuvastatin. These compounds are often utilized in the formulation of drugs aimed at managing cardiovascular diseases .
- Anticancer Activity : Research indicates that pyrimidine derivatives can act as selective inhibitors for certain cancer cell lines, making them candidates for anticancer drug development. Their mechanism often involves inhibition of key enzymes or pathways critical to tumor growth .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions, including:
- Multi-component Reactions : The compound can be synthesized through one-pot reactions involving various starting materials such as aldehydes and cyanoacetates. This method allows for the efficient creation of complex structures with potential biological activity .
- Modification for Enhanced Activity : Researchers often modify the compound by introducing different substituents to enhance its pharmacological properties. For example, adding groups that improve solubility or bioavailability can significantly impact its therapeutic effectiveness .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate and related pyrimidine carboxylates:
Physicochemical Properties and Reactivity
- Lipophilicity: The isopropyl group at position 4 in the target compound enhances lipophilicity compared to ethyl 4-amino-2-methylpyrimidine-5-carboxylate (logP ~2.5 vs. ~1.5), impacting membrane permeability in bioactive applications .
- Electrophilicity: The ethoxycarbonyl group at position 5 acts as an electron-withdrawing group, increasing electrophilicity at adjacent positions. This contrasts with ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate, where the benzylamino group introduces nucleophilic character .
- Hydrogen Bonding: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate’s amino group (H-bond donor) improves aqueous solubility (52.1 Ų polar surface area) compared to the target compound (non-polar isopropyl group) .
Research Findings and Key Observations
- Substituent Effects : The 4-isopropyl group in the target compound reduces crystallinity compared to ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate, complicating purification but improving solubility in organic solvents .
- Thermal Stability : Pyrimidines with bulky substituents (e.g., isopropyl) exhibit higher thermal stability, making them suitable for high-temperature reactions .
- Biological Interactions: Amino-substituted derivatives (e.g., ethyl 4-amino-2-methylpyrimidine-5-carboxylate) show higher binding affinity to enzymes like dihydrofolate reductase compared to alkyl-substituted analogs .
Biological Activity
Ethyl 4-isopropyl-2-methylpyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with isopropyl and methyl groups at specific positions. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound has been shown to modulate pathways related to:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, notably human dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition can disrupt rapid cell growth, making it a candidate for antimicrobial and anticancer applications.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that are implicated in metabolic diseases and inflammation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may inhibit histone deacetylases (HDACs), leading to reduced apoptosis and inflammation in neuronal cells.
Anti-inflammatory Actions
This compound has shown promise in modulating inflammatory responses. Its ability to interact with proteins involved in stress responses suggests potential applications in treating inflammatory disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 4-methylpyrimidine-5-carboxylate | Structure | Antimicrobial | Lacks isopropyl substitution |
| Ethyl 2-methylpyrimidine-5-carboxylate | Structure | Antiviral | Different substitution pattern |
| Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate | Structure | Neuroprotective | Contains fluorophenyl group |
Case Studies
- Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's ability to inhibit DHFR, leading to significant antimicrobial effects against Gram-positive bacteria.
- Neuroprotection : In vitro studies showed that this compound reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
- Inflammation Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions characterized by chronic inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
